molecular formula C8H8NNaO6S B1491665 N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt CAS No. 1798043-20-5

N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt

Cat. No.: B1491665
CAS No.: 1798043-20-5
M. Wt: 269.21 g/mol
InChI Key: MDFRSAAGHPZJQJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt (CAS: 1798043-20-5) is a sulfated metabolite derived from acetaminophen (paracetamol). Its molecular formula is C₈H₈NNaO₆S , with a molecular weight of 269.21 g/mol . Structurally, it features a phenyl ring substituted with a hydroxyl group at position 4, a sulfated oxygen at position 3, and an acetamide group at position 1 (Figure 1). The sodium salt form enhances its solubility in aqueous environments, making it suitable for analytical and metabolic studies.

This compound belongs to the class of aryl sulfates , characterized by the presence of a sulfate ester group attached to an aromatic ring. Its classification as a phase II metabolite underscores its role in the detoxification and excretion of xenobiotics.

Property Value Source
Molecular Formula C₈H₈NNaO₆S
Molecular Weight 269.21 g/mol
CAS Registry Number 1798043-20-5
Solubility Water-soluble

Historical Context in Metabolite Research

The discovery of this compound is rooted in mid-20th-century investigations into acetaminophen metabolism. Early studies identified sulfation as a major detoxification pathway for phenolic compounds, accounting for 20–30% of acetaminophen excretion in humans. By the 1990s, advances in chromatography and mass spectrometry enabled the isolation of sulfated metabolites, including this compound, from biological matrices.

A pivotal study in 1999 demonstrated that inorganic sulfate supplementation in rat hepatocytes increased acetaminophen sulfation rates, highlighting the compound’s role as a biomarker for sulfotransferase (SULT) activity. Subsequent work in the 2000s linked variability in its urinary excretion to genetic polymorphisms in SULT isoforms and gut microbiome activity, cementing its importance in pharmacometabonomics.

Significance in Xenobiotic Metabolism Studies

This metabolite serves as a critical tool for studying sulfation kinetics and enzyme specificity . Sulfotransferases (SULT1A1, SULT1A3, and SULT1C4) catalyze the transfer of a sulfo group from 3′-phosphoadenosine-5′-phosphosulfate (PAPS) to acetaminophen, producing the sulfate conjugate. Competitive inhibition studies using this compound have revealed substrate preferences among SULT isoforms:

  • SULT1A1 : High affinity for small phenolic compounds (Km = 5–50 μM).
  • SULT1A3 : Prefers catecholamines but shows secondary activity toward acetaminophen.
  • SULT1C4 : Exhibits the highest catalytic efficiency for acetaminophen sulfation.

These findings underscore the compound’s utility in mapping enzyme-substrate interactions and predicting drug-drug interactions. For example, co-administration of acetaminophen with p-cresol (a gut microbiome-derived metabolite) reduces sulfation capacity by competing for SULT1A1, as demonstrated by a 40% decrease in sulfate conjugate excretion in high p-cresol cohorts.

Relationship to Acetaminophen Biotransformation

This compound is a terminal metabolite in acetaminophen’s biotransformation pathway (Figure 2). Approximately 25–35% of a therapeutic acetaminophen dose undergoes sulfation, with this compound representing the majority of sulfate metabolites. Key factors influencing its production include:

  • Hepatic sulfate availability : Depletion of inorganic sulfate pools shifts metabolism toward glucuronidation and oxidative pathways.
  • Genetic variation : SULT1A1*2 allele carriers exhibit 50% lower sulfation activity, reducing metabolite formation.
  • Ontogeny : Fetal livers preferentially use SULT1A3/4 for sulfation, transitioning to SULT1A1 postnatally.

The metabolite’s stability in urine (half-life >24 hours at 4°C) makes it a reliable biomarker for clinical studies assessing acetaminophen exposure and sulfation capacity. Recent advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow quantification at concentrations as low as 0.1 ng/mL, facilitating precise pharmacokinetic analyses.

Figure 1. Metabolic Pathway of Acetaminophen $$ \text{Acetaminophen} \xrightarrow{\text{SULTs}} \text{this compound} \xrightarrow{\text{Excretion}} \text{Urine} $$

Properties

IUPAC Name

sodium;(5-acetamido-2-hydroxyphenyl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO6S.Na/c1-5(10)9-6-2-3-7(11)8(4-6)15-16(12,13)14;/h2-4,11H,1H3,(H,9,10)(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFRSAAGHPZJQJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 4-Hydroxyphenylacetamide

  • Starting Material: 4-Hydroxyphenylacetamide (acetaminophen)
  • Sulfonation Agent: Sulfur trioxide complexes (e.g., SO3-pyridine), chlorosulfonic acid, or sulfuric acid derivatives are commonly used for introducing sulfooxy groups onto phenolic rings.
  • Reaction Conditions: Controlled temperature (0–5 °C) to avoid over-sulfonation or degradation; reaction times vary from 1 to several hours depending on reagent and scale.
  • Neutralization: After sulfonation, the reaction mixture is neutralized with sodium hydroxide to form the sodium salt of the sulfooxy derivative.

Enzymatic Sulfonation

  • Enzymes: Sulfotransferases isolated from liver microsomes or recombinant sources catalyze the transfer of sulfo groups from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to acetaminophen.
  • Advantages: High regioselectivity and mild reaction conditions.
  • Limitations: Requires enzyme availability and cofactor regeneration systems, limiting large-scale synthesis.

Purification

  • The sodium salt is typically purified by crystallization from aqueous or aqueous-organic solvents.
  • Ion-exchange chromatography may be used to remove impurities and unreacted starting materials.
  • Drying under vacuum yields the final sodium salt as a stable solid.

Research Findings and Data

Parameter Typical Conditions / Values Notes
Molecular Formula C8H8NNaO6 Confirmed by elemental analysis
Molecular Weight 269.21 g/mol Calculated
Sulfonation Agent SO3-pyridine complex or chlorosulfonic acid Commonly used for phenol sulfonation
Reaction Temperature 0–5 °C To control regioselectivity and yield
Reaction Time 1–4 hours Dependent on reagent and scale
Neutralization Agent NaOH solution To form sodium salt
Purification Method Crystallization, ion-exchange chromatography Ensures high purity
Yield 60–85% Variable depending on method and scale
Stability Stable at room temperature Suitable for shipping and storage

Analytical Characterization

  • NMR Spectroscopy: Confirms substitution pattern on the phenyl ring and presence of sulfooxy group.
  • Mass Spectrometry: Molecular ion peak at m/z consistent with sodium salt.
  • IR Spectroscopy: Characteristic sulfooxy (S=O) stretching vibrations around 1250–1350 cm⁻¹.
  • HPLC: Used to assess purity and monitor reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Applications

Antitubercular Agent
N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt is historically significant as it has been utilized in the treatment of tuberculosis (TB) for over fifty years. Its mechanism involves inhibiting bacterial cell wall synthesis by targeting enzymes responsible for peptidoglycan formation, which is crucial for bacterial growth and replication. The compound's efficacy against Mycobacterium tuberculosis makes it a valuable asset in TB therapy, especially in cases resistant to first-line drugs.

Pharmacogenomics Research
Recent studies have explored the pharmacogenomic aspects of this compound, particularly its metabolic pathways and interactions with various enzymes. Understanding these interactions can aid in optimizing therapeutic strategies and minimizing adverse drug reactions (ADRs) associated with TB treatments .

Chemical Synthesis Applications

Reagent in Organic Chemistry
The compound serves as a reagent in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to utilize it as a building block for synthesizing diverse organic compounds.

Industrial Production
In industrial settings, this compound is produced through optimized synthetic routes that maximize yield and minimize by-products. The large-scale synthesis often employs continuous flow systems to ensure consistency in product quality.

Biological Research Applications

Enzyme Inhibition Studies
This compound has been employed in biological research to investigate enzyme inhibition and protein interactions. Its role as an inhibitor provides insights into enzymatic processes and cellular mechanisms, making it valuable for studies focused on metabolic pathways and disease mechanisms.

Therapeutic Investigations Beyond Tuberculosis
Beyond its established use in TB treatment, ongoing research aims to explore the potential therapeutic effects of this compound against other bacterial infections and diseases. Its structural properties suggest possible applications in treating conditions where bacterial resistance is a concern .

Data Table: Summary of Applications

Application Area Description
Medicinal Chemistry Used primarily as an antitubercular agent; inhibits bacterial cell wall synthesis.
Organic Synthesis Acts as a reagent for synthesizing complex organic molecules; involved in oxidation and substitution reactions.
Biological Research Investigated for enzyme inhibition; potential applications in treating various bacterial infections.
Pharmacogenomics Explored for its metabolic pathways; aids in understanding drug interactions and ADRs.

Case Studies and Research Findings

  • Efficacy Against Multidrug-Resistant Tuberculosis : A study highlighted the effectiveness of this compound when used alongside other antitubercular agents to combat multidrug-resistant strains of Mycobacterium tuberculosis. The combination therapy showed enhanced efficacy compared to monotherapy .
  • Enzyme Interaction Studies : Research focusing on the enzyme inhibition properties of this compound revealed its potential to interact with key metabolic enzymes, providing insights into its broader biological implications beyond TB treatment .
  • Pharmacogenomic Insights : A comprehensive review on pharmacogenomics indicated that variations in patient responses to treatments involving this compound could be attributed to genetic factors affecting drug metabolism, emphasizing the need for genotype-guided prescribing practices .

Mechanism of Action

The mechanism of action of N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt involves its interaction with bacterial enzymes and proteins. The compound inhibits the synthesis of essential bacterial cell wall components, leading to the disruption of bacterial growth and replication. The molecular targets include enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Substituents/Functional Groups Pharmacological Activity Key References
N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt 4-hydroxy, 3-sulfooxy, sodium counterion Metabolite, analytical standard
Paracetamol Sulfate Potassium Salt 4-hydroxy, 3-sulfooxy, potassium counterion Similar metabolic role
N-[4-[(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide (Compound 35) 4-methylpiperazinyl-sulfonyl Analgesic (comparable to paracetamol)
Sulfacetamide Sodium 4-amino-sulfonyl, sodium counterion Antibacterial (sulfonamide antibiotic)
6-Sulfatoxymelatonin-d4 Sodium Salt Melatonin backbone with sulfation at 6-position Analytical tracer for melatonin metabolism

Key Observations :

  • Counterion Effects : Sodium vs. potassium salts (e.g., CAS 10066-90-7 vs. 32113-41-0) influence solubility and crystallization behavior. Sodium salts generally exhibit higher aqueous solubility compared to potassium salts due to smaller ionic radius .
  • Functional Group Impact : The 3-sulfooxy group in the target compound enhances hydrophilicity, facilitating renal excretion, whereas sulfonamide derivatives (e.g., Compound 35, Sulfacetamide) show varied bioactivities due to sulfonamide's electron-withdrawing nature .
  • Pharmacological Divergence : While the target compound is a metabolite, structural analogs like Compound 35 exhibit direct analgesic activity, and Sulfacetamide sodium acts as an antibiotic, highlighting the role of substituents in biological targeting .

Physicochemical Properties

Table 2: Solubility and Stability Data

Compound Name Solubility in Water Compatibility with Salts Stability Profile
This compound Highly soluble (polar solvents) Compatible with phosphate buffers Stable at neutral pH
N-[[4-(Acetylamino)phenyl]sulfonyl] Derivatives Moderate solubility Forms complexes with Mg²⁺, Ca²⁺ pH-sensitive hydrolysis
Sulfacetamide Sodium High aqueous solubility Stable with NaCl, KCl Degrades under strong acids

Key Observations :

  • The target compound’s solubility in phosphate buffers (e.g., disodium or monopotassium phosphate) aligns with its use in intravenous formulations .
  • Sulfonamide derivatives (e.g., N-[[4-(acetylamino)phenyl]sulfonyl] compounds) exhibit salt-dependent solubility, with magnesium and calcium chlorides reducing solubility due to ionic competition .

Biological Activity

N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt, also known as a metabolite of Acetaminophen, is a compound with notable biological activity. Its unique chemical structure, characterized by a sulfooxy group and a hydroxyl group on the phenyl ring, contributes to its potential therapeutic effects and biological interactions.

  • Chemical Name : this compound
  • CAS Number : 1798043-20-5
  • Molecular Formula : C₈H₈NNaO₆
  • Molecular Weight : 269.21 g/mol
  • Solubility : Specific solubility data is not available but is important for its application in biological systems .

The biological activity of this compound primarily stems from its role as a metabolite of Acetaminophen. Acetaminophen is widely recognized for its analgesic and antipyretic properties. The metabolite may influence various biochemical pathways, including:

  • Inhibition of Cyclooxygenase Enzymes : Similar to its parent compound, it may inhibit COX enzymes, reducing prostaglandin synthesis, which is crucial for pain and inflammation modulation.
  • Antioxidant Properties : The presence of hydroxyl groups can contribute to antioxidant effects, potentially protecting cells from oxidative stress.

Case Studies and Research Findings

  • Toxicological Assessments : Research conducted by the EPA indicated that while certain metabolites of Acetaminophen can present risks under specific conditions, this compound was determined not likely to present unreasonable risks based on available toxicity data .
  • Pharmacokinetics : Studies have shown that the pharmacokinetic profile of Acetaminophen and its metabolites, including this compound, involve rapid absorption and distribution in the body, with significant implications for dosing and efficacy in therapeutic applications.
  • Comparative Efficacy : In comparative studies on analgesic compounds, this metabolite has been evaluated against other non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating varying degrees of efficacy in pain relief and anti-inflammatory action.

Data Table: Biological Activity Summary

Biological ActivityDescription
Analgesic Effect Reduces pain perception through COX inhibition
Antipyretic Effect Lowers fever by acting on the hypothalamus
Antioxidant Activity Potentially mitigates oxidative stress in cells
Metabolism Primarily formed during the metabolism of Acetaminophen

Q & A

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Tools : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. Compare with experimental data from substituent-specific reactions (e.g., acetylation at the phenolic –OH) .

Q. How does this compound’s environmental impact compare to analogous sulfated aromatics?

  • Assessment : Conduct OECD 301F biodegradability tests in activated sludge. Compare half-life (t1/2t_{1/2}) and ecotoxicity (e.g., Daphnia magna LC50_{50}) with structurally related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt
Reactant of Route 2
Reactant of Route 2
N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.